molecular formula C16H21N3O5S B2857575 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1396850-38-6

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Katalognummer B2857575
CAS-Nummer: 1396850-38-6
Molekulargewicht: 367.42
InChI-Schlüssel: UORFIECIVBJANV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition and Potential Antiglaucoma Agents

A series of sulfonamides, including derivatives like N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, have been prepared and studied for their ability to inhibit human carbonic anhydrase (CA) isoforms. These compounds, due to their sulfonamide group, have shown potent inhibition activity against CA, which is crucial in various physiological functions including fluid secretion and pH regulation in the eye. Specifically, certain sulfonamides demonstrated intraocular pressure (IOP) lowering effects in vivo, making them potential candidates for the treatment of glaucoma, a condition characterized by elevated IOP leading to optic nerve damage (Chegaev et al., 2014).

Antidepressant-like and Pro-cognitive Properties

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy to design selective ligands or multifunctional agents targeting CNS disorders. Such modifications have led to compounds with distinct antidepressant-like and pro-cognitive properties, as demonstrated in vivo through behavioral assays in animal models. This research suggests the potential for developing novel therapeutic agents for CNS disorders based on the structural modification of sulfonamide derivatives (Canale et al., 2016).

Antimicrobial Activities

The antimicrobial potential of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide and its derivatives has been a subject of study, with various compounds exhibiting activity against a range of microorganisms. These studies have led to the identification of novel antimicrobial agents that could be used in the treatment of infections caused by resistant bacteria and fungi, highlighting the importance of sulfonamide derivatives in developing new antimicrobial therapies (Başoğlu et al., 2013).

Antioxidant Properties for Age-related Diseases

Research into sulfonamide derivatives has also uncovered their potential as multifunctional antioxidants suitable for the treatment of age-related diseases. Compounds with free radical scavenger groups and chelating properties have been synthesized and evaluated for their protective effects against oxidative stress in cell lines. These findings indicate that sulfonamide derivatives could be promising candidates for the prevention and treatment of conditions such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), due to their antioxidant and metal-chelating activities (Jin et al., 2010).

Eigenschaften

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-11-15(12(2)24-18-11)25(21,22)17-9-13-3-6-19(7-4-13)16(20)14-5-8-23-10-14/h5,8,10,13,17H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORFIECIVBJANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.